

The Structure-Activity Relationship of 7-Methoxyquinazolin-4(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxyquinazolin-4(1H)-one

Cat. No.: B102931

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The **7-methoxyquinazolin-4(1H)-one** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The methoxy group at the 7-position of the quinazolinone ring system plays a crucial role in the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **7-methoxyquinazolin-4(1H)-one** derivatives, with a focus on their anticancer properties.

Core Structure and Biological Significance

Quinazolinones, a class of fused nitrogen-containing heterocyclic compounds, have demonstrated a remarkable range of therapeutic applications, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.^{[1][2]} The 4(3H)-quinazolinone core is of particular interest, and modifications at various positions of the bicyclic system have led to the development of clinically approved drugs.^{[3][4]} The presence of a methoxy group at the 7-position is a common feature in many potent quinazolinone-based inhibitors, particularly those targeting protein kinases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of **7-methoxyquinazolin-4(1H)-one** derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended ring systems.

Substitutions at the 2-position

The 2-position of the quinazolinone ring is a key site for modification to modulate biological activity.

- **Anticancer Activity:** In a series of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinolin-2(1H)-one analogues, substitution at the 2-position of the quinazoline ring was found to significantly influence anticancer activity. For instance, compound 2 (7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinolin-2(1H)-one) exhibited potent antitumor properties.[5] Further modifications at this position in related scaffolds have shown that a 2-chloro substituent can be highly effective.[6]
- **Antibacterial Activity:** In a study of 2-(amino)quinazolin-4(3H)-one derivatives as potential inhibitors of methicillin-resistant *Staphylococcus aureus* (MRSA), the nature of the substituent at the 2-position was critical. While a 3,5-dichlorophenylamino group at the 2-position of a 7-methoxyquinazolin-4(3H)-one scaffold (compound 6d) showed some activity, other substitutions led to a decrease or complete loss of antibacterial efficacy.[7]

Substitutions at the 4-position

The 4-position is another critical point for diversification, often involved in interactions with the target protein.

- **Protein Kinase Inhibition:** Many potent protein kinase inhibitors feature a 4-anilinoquinazoline scaffold.[8] The nature of the substituent at the 4-position plays a pivotal role in determining the inhibitory potency and selectivity. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, various substituted anilino groups at the 4-position have been explored to enhance binding to the kinase domain.[4][9]
- **Tubulin Polymerization Inhibition:** A series of 4-(N-cycloamino)phenylquinazolines were designed and evaluated for their ability to inhibit tubulin assembly. These studies highlighted the importance of the substituent at the 4-position for potent antiproliferative activity.[6]

The Role of the 7-Methoxy Group

The 7-methoxy group itself is a key determinant of activity in many quinazolinone derivatives. It is often involved in forming crucial hydrogen bonds or occupying specific hydrophobic pockets

within the target protein's active site. In several series of kinase inhibitors, the 7-methoxy group has been shown to be important for maintaining high potency.

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for selected **7-methoxyquinazolin-4(1H)-one** derivatives and related analogues.

Compound ID	R-group at position 2	Cell Line	GI50 (nM)[5]
6a	-Cl	KB	0.53-2.01
2	-CH3	(NCI-60 Panel)	Subnanomolar

Table 1: Antiproliferative activity of 2-substituted 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one analogues.

Compound ID	R-group at position 2	Organism	Activity
6d	3,5-dichlorophenylamino	MRSA	Active
6p	3-methoxyanilino	MRSA	Decreased activity
6m	anilino	MRSA	Inactive

Table 2: Antibacterial activity of 2-substituted 7-methoxyquinazolin-4(3H)-one derivatives against MRSA.[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds.

General Synthesis of Quinazolin-4(3H)-ones

A common and versatile method for the synthesis of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides.[10]

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions and improve yields.[10]

Microwave-Assisted Synthesis Protocol:[11]

- In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
- Subject the mixture to microwave irradiation at 120 °C for 30 minutes.
- After the reaction is complete, pour the mixture over crushed ice.
- Collect the resulting precipitate by filtration and purify by recrystallization.

In Vitro Cell Proliferation Assay (MTT/MTS Assay)

The MTT or MTS assay is a widely used colorimetric method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[12][13]

Protocol:[14]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate vehicle controls.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Measurement: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.

EGFR Kinase Assay

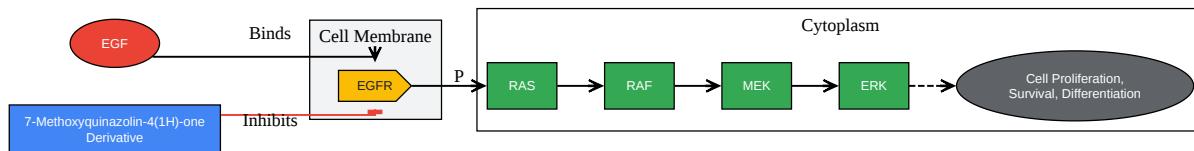
Biochemical assays are essential to determine the direct inhibitory effect of compounds on their molecular targets, such as EGFR.[15]

Luminescent Kinase Assay Protocol:[14]

- Reagent Preparation: Prepare stock solutions of the test compound, recombinant EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in a suitable kinase assay buffer.
- Assay Plate Setup: Add the test compound or control to the wells of a 96-well plate.
- Kinase Reaction: Initiate the reaction by adding the EGFR enzyme and ATP/substrate mixture to the wells. Incubate at room temperature.
- Signal Detection: Add a kinase detection reagent that converts the generated ADP to ATP, which then produces a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader and calculate the percent inhibition to determine the IC₅₀ value.

Visualizations

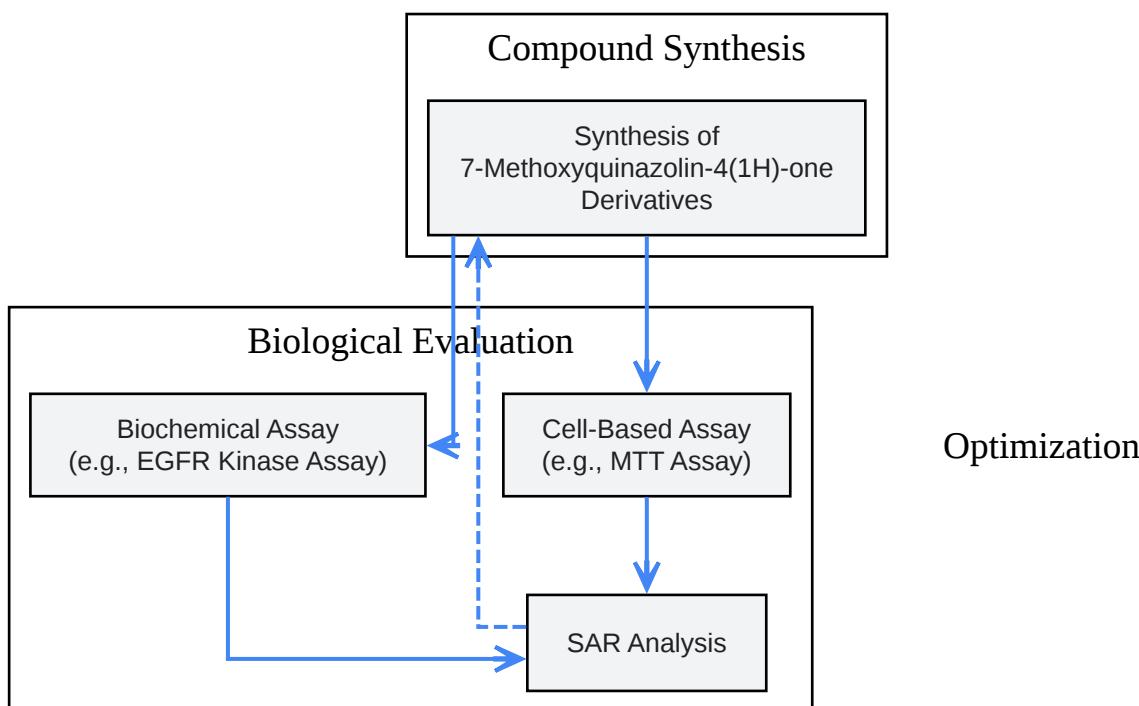
Signaling Pathway



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Caption: EGFR signaling pathway and its inhibition by **7-methoxyquinazolin-4(1H)-one** derivatives.

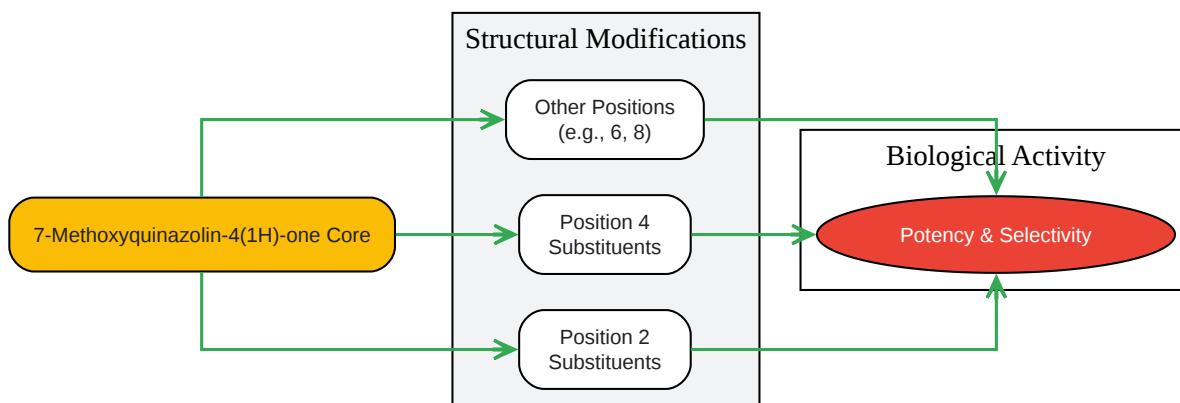
Experimental Workflow



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Caption: General experimental workflow for SAR studies of **7-methoxyquinazolin-4(1H)-one** derivatives.

Logical SAR Relationships



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Caption: Logical relationships in the SAR of **7-methoxyquinazolin-4(1H)-one** derivatives.

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